molecular formula C10H6ClF3O2 B2644473 (E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid CAS No. 616235-22-4

(E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid

Cat. No. B2644473
CAS RN: 616235-22-4
M. Wt: 250.6
InChI Key: JHJWVWGLEWGSKZ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid, also known as Triflumizole, is a chemical compound that belongs to the family of triazole fungicides. It is widely used in agriculture to protect crops from fungal infections. The chemical structure of Triflumizole contains a triazole ring, which is known for its antifungal properties.

Scientific Research Applications

Synthesis of Conformationally Restricted Analogues

(E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid has been utilized in the synthesis of various conformationally restricted analogues. For instance, (Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids were synthesized as unsaturated baclofen derivatives from 4-chloroacetophenone, serving as precursors for radiolabelled baclofen of high specific activity (Allan & Tran, 1981).

Catalytic and Coordination Chemistry

The compound has been studied for its role in catalytic and coordination chemistry. For example, internal fluorocarbon coordination was utilized to protect active catalytic sites, with the Lewis acid tris(pentafluorophenyl)borane adding to the (butadiene)group 4 metallocenes. This addition resulted in the formation of metallocene−(μ-C4H6)−borate−betaine complexes, demonstrating a pronounced M···F−C interaction with one of the six ortho-B(C6F5)3 fluorine atoms (Karl et al., 1997).

Development of Novel Fluorescence Probes

The compound has also contributed to the development of novel fluorescence probes. Specifically, it aided in the design and synthesis of probes to detect selectively highly reactive oxygen species (hROS), such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes were developed to study the roles of hROS in various biological and chemical applications, demonstrating the compound's versatility in research applications (Setsukinai et al., 2003).

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(5-9(15)16)10(12,13)14/h1-5H,(H,15,16)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJWVWGLEWGSKZ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C(=O)O)/C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid

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